molecular formula C19H14BrN3O5 B227751 N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide

N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide

Cat. No. B227751
M. Wt: 444.2 g/mol
InChI Key: FDBQTSPDZJQSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide (abbreviated as BNANH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNANH is a hydrazide derivative that has been synthesized through a multi-step process involving the reaction of 6-bromo-2-naphthol, 3-nitrobenzoyl chloride, and hydrazine hydrate.

Mechanism of Action

The mechanism of action of N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide is not fully understood, but research has suggested that the compound may act by inhibiting the activity of enzymes involved in various cellular processes. N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which can improve cognitive function. N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition may lead to a reduction in skin pigmentation.
Biochemical and Physiological Effects:
N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide has been shown to have antitumor activity, inhibiting the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in scientific research. N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide is also stable under various conditions, allowing for long-term storage and use in experiments. However, there are also limitations to the use of N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide in lab experiments. The compound may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood, making it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide. One potential direction is the development of new drugs based on the structure of N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide. The compound has shown promise as an antimicrobial, antitumor, and antioxidant agent, and further research may lead to the development of new drugs for the treatment of various diseases. Another potential direction is the investigation of the mechanism of action of N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide. A better understanding of how the compound works may lead to the development of more effective drugs based on its structure. Finally, the use of N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide as a fluorescent probe and photosensitizer for photodynamic therapy may also be an area of future research.

Synthesis Methods

The synthesis of N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide involves the reaction of 6-bromo-2-naphthol with 3-nitrobenzoyl chloride in the presence of triethylamine to form the intermediate compound 6-bromo-2-(3-nitrobenzoyloxy)naphthalene. The intermediate compound is then reacted with hydrazine hydrate to form the final product N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide. The synthesis of N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide has been optimized to achieve high yield and purity, making it suitable for various scientific research applications.

Scientific Research Applications

N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide has been extensively studied for its potential applications in various fields of science. The compound has been shown to exhibit antimicrobial, antitumor, and antioxidant properties. N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide has been evaluated for its potential use in the development of new drugs for the treatment of various diseases.

properties

Product Name

N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide

Molecular Formula

C19H14BrN3O5

Molecular Weight

444.2 g/mol

IUPAC Name

N//'-[2-(6-bromonaphthalen-2-yl)oxyacetyl]-3-nitrobenzohydrazide

InChI

InChI=1S/C19H14BrN3O5/c20-15-6-4-13-10-17(7-5-12(13)8-15)28-11-18(24)21-22-19(25)14-2-1-3-16(9-14)23(26)27/h1-10H,11H2,(H,21,24)(H,22,25)

InChI Key

FDBQTSPDZJQSQZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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